molecular formula C11H9FN2O3 B2842211 5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1037811-55-4

5-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2842211
CAS RN: 1037811-55-4
M. Wt: 236.202
InChI Key: OFALKCFDSLWCOM-UHFFFAOYSA-N
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Description

The closest compound I found is "5-Fluoro-2-methoxyphenylboronic acid" . It’s a boronic acid derivative with a molecular formula of C7H8BFO3 and a molecular weight of 169.95 .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-methoxyphenylboronic acid” consists of a phenyl ring with a fluorine atom and a methoxy group attached to it. Additionally, there’s a boronic acid group .


Physical And Chemical Properties Analysis

The “5-Fluoro-2-methoxyphenylboronic acid” is a solid substance with a melting point of 144-148 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of application involves the synthesis of novel Schiff bases and pyrazole derivatives, which have been explored for their antimicrobial properties. For instance, novel Schiff bases derived from amino-thiophene carbonitriles and disubstituted pyrazole-4-carboxaldehydes have demonstrated significant in vitro antimicrobial activity (Puthran et al., 2019). These compounds, including various 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, have shown promising results against bacterial strains, highlighting their potential as antibacterial agents (Shingare et al., 2017).

Cytotoxic Activity and Cancer Research

Another significant application is in the development of compounds with cytotoxic activity against cancer cell lines. Pyrazolo[1,5-a]pyrimidines and related Schiff bases synthesized from pyrazole-4-carboxamides have been investigated for their cytotoxicity against several human cancer cell lines, including colon, lung, breast, and liver cancer, showcasing the potential of these compounds in cancer research (Hassan et al., 2015).

Optical and Electronic Properties

Furthermore, studies have also focused on the optical and electronic properties of pyrazole derivatives. For instance, the synthesis, structural, and spectroscopic evaluations of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid have contributed to the understanding of nonlinear optical properties, suggesting applications in materials science (Tamer et al., 2015).

Safety and Hazards

The “5-Fluoro-2-methoxyphenylboronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed .

properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-10-3-2-6(12)4-7(10)8-5-9(11(15)16)14-13-8/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFALKCFDSLWCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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